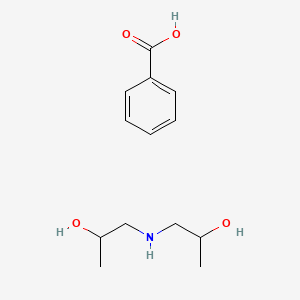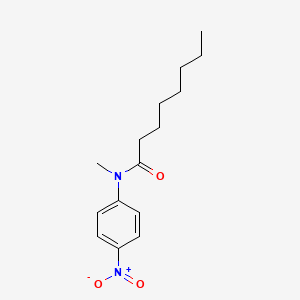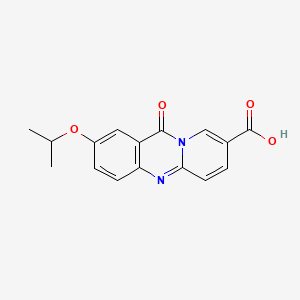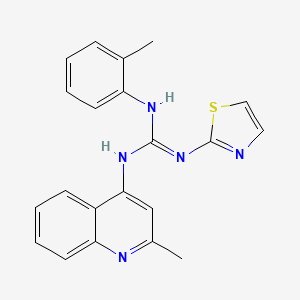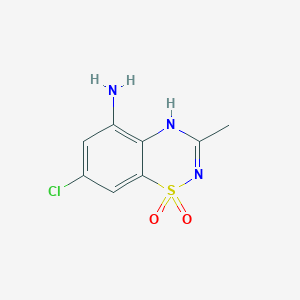![molecular formula C25H25NO B14458047 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one CAS No. 74713-09-0](/img/structure/B14458047.png)
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method is the condensation reaction between 3,4-dihydronaphthalen-1(2H)-one and dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific proteins involved in cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain proteins by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Dibenzylamine: Another precursor used in the synthesis.
Naphthoquinones: Oxidation products of the target compound.
Uniqueness
2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one is unique due to its combined structural features of a dibenzylamino group and a dihydronaphthalenone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
74713-09-0 |
|---|---|
Molekularformel |
C25H25NO |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
2-[(dibenzylamino)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C25H25NO/c27-25-23(16-15-22-13-7-8-14-24(22)25)19-26(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-14,23H,15-19H2 |
InChI-Schlüssel |
VRHDKGRMTDAJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=O)C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
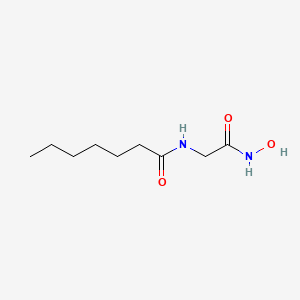

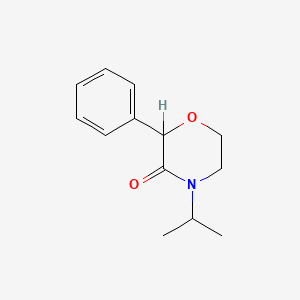
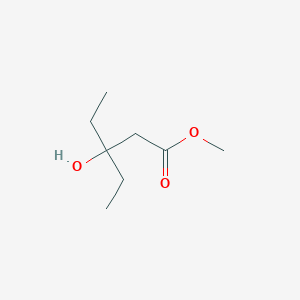
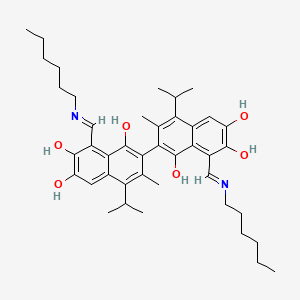
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
